molecular formula C6H4BrFN2O2 B593950 3-Bromo-4-fluoro-5-nitroaniline CAS No. 1356493-54-3

3-Bromo-4-fluoro-5-nitroaniline

Cat. No.: B593950
CAS No.: 1356493-54-3
M. Wt: 235.012
InChI Key: QOGWFKJMBVQBNM-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitroaniline (CAS 1356493-54-3) is a high-purity halogenated aromatic amine serving as a versatile building block in organic synthesis and pharmaceutical research. This compound is characterized by a benzene ring substituted with an amine group, a bromine atom, a fluorine atom, and a nitro group, which collectively enhance its reactivity for further functionalization . The presence of both bromine and fluorine, which are excellent leaving groups, enables efficient nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of other functional groups at these positions . The electron-withdrawing nitro group further activates the ring for such substitutions and can itself be reduced to an aniline derivative, making this compound a valuable intermediate for constructing more complex molecules like pharmaceuticals and agrochemicals . As a key synthetic intermediate, it is typically offered at a high purity grade (e.g., 99%) to ensure consistent and reliable results in research applications . Researchers are advised to handle this material with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWFKJMBVQBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735571
Record name 3-Bromo-4-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356493-54-3
Record name 3-Bromo-4-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Bromo 4 Fluoro 5 Nitroaniline

Precursor Selection and Design for Regioselective Synthesis

The successful synthesis of 3-Bromo-4-fluoro-5-nitroaniline hinges on the logical selection of starting materials and a well-designed reaction sequence. The directing effects of the substituents on the aniline (B41778) ring—the ortho, para-directing amino group and the meta-directing nitro group—are the primary considerations in designing a regioselective synthesis. The order of substituent introduction is therefore critical. Two primary retrosynthetic pathways are considered: bromination of a fluoro-nitroaniline precursor or nitration of a bromo-fluoroaniline precursor.

One viable strategy begins with a precursor that already contains the fluoro and nitro groups in the correct orientation. The ideal precursor for this approach is 3-Fluoro-5-nitroaniline . cymitquimica.com In this molecule, the powerful ortho, para-directing amino group activates the positions ortho to it (positions 2 and 6) and para to it (position 4). The nitro group, being a meta-director, deactivates the ring but directs incoming electrophiles to positions 2, 4, and 6 relative to itself. The fluorine atom also influences regioselectivity.

When considering the electrophilic bromination of 3-Fluoro-5-nitroaniline, the directing effects of the substituents must be carefully analyzed. The amino group strongly directs incoming electrophiles to the ortho and para positions. Given that the target molecule requires bromine at position 3, this precursor presents a significant challenge, as the activating effect of the amine does not favor substitution at this position. Therefore, direct bromination of 3-Fluoro-5-nitroaniline is not the preferred route for synthesizing the target compound.

A more effective approach involves starting with a precursor where halogenation can be more predictably controlled. For instance, starting with 3-fluoroaniline (B1664137) and performing a bromination reaction can yield 4-bromo-3-fluoroaniline. smolecule.com This is because the amino group directs the incoming bromine electrophile to the para position. smolecule.com However, for the target compound, the bromine must be at position 3. A different precursor, 3-bromo-5-fluoroaniline , could also be considered. chembk.com

The alternative and more strategically sound approach involves the nitration of a bromo-fluoroaniline precursor. The selection of the correct bromo-fluoroaniline isomer is paramount. The ideal precursor for this route is 3-Bromo-5-fluoroaniline . chembk.com In this precursor, the amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The bromine and fluorine atoms, being halogens, are also ortho, para-directors, albeit deactivating ones.

When nitrating 3-Bromo-5-fluoroaniline, the powerful activating and directing effect of the amino group is dominant. It will direct the incoming nitro group (from the nitronium ion, NO₂⁺) to the positions ortho and para to it. Position 4 is para to the amine and is a potential site for nitration. This would lead to the desired product, This compound , although the numbering convention changes upon introduction of the nitro group to prioritize the substituents. The IUPAC name for the product where the nitro group is para to the amine in this precursor is actually 5-bromo-4-fluoro-2-nitroaniline.

To obtain the target compound, This compound , the starting precursor must be 4-Bromo-3-fluoroaniline . smolecule.com In this case, the amino group at position 1 directs the incoming nitro group to the ortho positions (2 and 6). Position 2 is sterically hindered by the adjacent fluorine atom. Therefore, nitration is directed to position 6. However, this again does not yield the desired isomer.

A more plausible route described in the literature for a similar compound, 4-bromo-3-fluoro-2-nitroaniline, involves the bromination of 3-fluoro-2-nitroaniline (B1304211). This suggests that installing the nitro group first can be a key strategy. For the target compound, This compound , a logical precursor would be 4-fluoro-3-nitroaniline . The amino group in this precursor would direct bromination to the position ortho to it and meta to the nitro group.

PrecursorSubsequent ReactionKey Considerations
3-Fluoro-5-nitroaniline BrominationDirecting effects of the NH₂ group make bromination at the desired C3 position unfavorable. cymitquimica.com
4-Bromo-3-fluoroaniline NitrationNitration is directed by the strong activating NH₂ group to positions ortho and para to it, not leading to the desired isomer. smolecule.com
4-Fluoro-3-nitroaniline BrominationThe amino group directs the incoming electrophile (bromine) to the position ortho to it (C5), which is also meta to the nitro group, leading to the desired product.

Directed Bromination Techniques

Achieving the correct regiochemistry during bromination is critical. This is typically accomplished through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions can influence the outcome.

Electrophilic bromination is the standard method for introducing a bromine atom onto an activated or moderately deactivated aromatic ring. The reaction involves an electrophile, such as Br⁺, attacking the electron-rich aniline ring.

A common and effective reagent for the selective bromination of anilines is N-Bromosuccinimide (NBS) . thieme-connect.com It is considered a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds. thieme-connect.com A documented procedure for the synthesis of 4-bromo-3-fluoro-2-nitro-phenylamine, a structural isomer of the target compound, uses NBS in N,N-dimethylformamide (DMF) at 0°C. In this synthesis, 3-fluoro-2-nitroaniline is treated with one equivalent of NBS to yield the product in high yield (90%). This demonstrates that NBS is a highly effective reagent for the regioselective bromination of substituted fluoro-nitroanilines. The solvent can also play a crucial role, with polar solvents sometimes altering the regioselectivity of the bromination of substituted anilines. lookchem.com

Another common method involves using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), although for highly activated rings like anilines, a catalyst may not be necessary. However, controlling the reaction to prevent over-bromination can be challenging.

Bromination ReagentPrecursorConditionsYieldReference
N-Bromosuccinimide (NBS)3-Fluoro-2-nitroanilineDMF, 0°C to RT90%
Bromine (Br₂)3-FluoroanilineGlacial Acetic Acid- smolecule.com

Nucleophilic bromination is not a direct method for adding a bromine atom to an aniline ring. This type of reaction typically involves the displacement of a leaving group by a bromide nucleophile. Such strategies are generally not employed for the synthesis of this compound from an aniline precursor, as electrophilic pathways are far more direct and efficient.

Controlled Nitration Procedures

When the synthetic strategy involves nitrating a bromo-fluoroaniline precursor, controlling the position of the incoming nitro group is essential. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com

The primary challenge in nitrating anilines is the high reactivity of the ring, which can lead to multiple nitrations and oxidation of the amino group. google.com To overcome this, the amino group is often protected, typically as an acetanilide (B955). The acetyl group moderates the activating effect of the amine and provides steric bulk, which can help direct the nitration. After the nitration step, the protecting group is removed by hydrolysis to regenerate the amine. google.com

For example, a general procedure involves:

Acetylation: The precursor aniline reacts with acetic anhydride (B1165640) to form the corresponding acetanilide. google.com

Nitration: The acetanilide is then treated with a nitrating agent, such as a mixture of nitric and sulfuric acid, at controlled temperatures. google.com

Deprotection: The nitro-acetanilide intermediate is hydrolyzed, usually under acidic or basic conditions, to yield the final nitroaniline product. google.com

Anhydrous conditions have also been shown to improve yields and reduce by-products during the nitration of fluoroanilines. google.com Using an anhydrous system with a minimal excess of nitric acid can lead to a cleaner reaction and a high-purity product. google.com

Electrophilic Nitration Conditions and Reagents

Electrophilic nitration is a fundamental step in the synthesis of nitroanilines. The choice of nitrating agent and reaction conditions is crucial for controlling the reaction's selectivity and yield.

A standard and widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side product formation.

Alternative nitrating agents can also be employed, sometimes offering milder conditions or different selectivity. These can include:

Ceric Ammonium Nitrate (CAN): This reagent can promote highly chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions. Current time information in Bangalore, IN. While not a direct nitration of a free aniline, this highlights the use of protecting groups to direct nitration.

Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This has been used for the ortho-nitration of aniline derivatives and can be a cost-effective and less hazardous alternative to traditional methods. lookchem.com

tert-Butyl Nitrite (B80452) (TBN): This reagent can be used for the regioselective ring nitration of N-alkyl anilines, typically yielding N-nitroso N-alkyl nitroanilines which can then be converted to the desired nitroaniline. scirp.org

The reaction conditions for nitration can be summarized in the following table:

Nitrating AgentCatalyst/SolventTemperatureKey Features
HNO₃ / H₂SO₄Sulfuric Acid0-10 °CStandard, strong nitrating conditions. google.com
Ceric Ammonium Nitrate (CAN)Acetonitrile (B52724)Room TemperatureMild, ortho-selective for protected anilines. Current time information in Bangalore, IN.chemicalbook.com
Iron(III) Nitrate (Fe(NO₃)₃·9H₂O)Acetonitrile90 °COrtho-selective for phenols, applicable to anilines. Current time information in Bangalore, IN.
tert-Butyl Nitrite (TBN)Acetonitrile80 °CFor N-alkyl anilines, proceeds via N-nitrosamine. scirp.org

Chemo- and Regioselective Nitration

The primary challenge in the synthesis of this compound is achieving the correct regiochemistry. The position of the incoming nitro group is directed by the existing substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to a mixture of products, including a significant amount of the meta-nitro isomer. google.comchemistrysteps.com

To overcome this, the amino group is often protected, for example, as an acetanilide. The acetyl group moderates the activating effect of the amino group and, due to its steric bulk, favors para-substitution. chemistrysteps.com

In the context of a disubstituted aniline like 3-bromo-4-fluoroaniline (B1273062), the directing effects of both the bromine and fluorine atoms must be considered. Both are halogens and are ortho-, para-directing deactivators. libretexts.org The fluorine atom is more electronegative but a poorer leaving group, while bromine is less deactivating. Their combined influence, along with the protected amino group, will determine the final position of the nitro group.

Fluorination Approaches in Aniline Synthesis

Incorporating a fluorine atom into an aromatic ring can be achieved through several methods, each with its own advantages and limitations.

Direct Fluorination Methods

Direct fluorination of anilines or their precursors using elemental fluorine (F₂) is generally a challenging and often unselective method. wikipedia.org It is highly exothermic and can lead to a mixture of mono- and polysubstituted products, as well as degradation of the starting material. Due to these difficulties, direct fluorination is less commonly employed for the synthesis of specific isomers like this compound.

More controlled direct fluorination can sometimes be achieved using specialized reagents:

Fluorinating AgentSubstrate TypeConditionsNotes
Elemental Fluorine (F₂)AnilinesControlled, often low temp.Generally unselective, high reactivity. wikipedia.org
N-Fluorobenzenesulfonimide4-bromoanilineControlledCan be used for direct fluorination. nih.gov
Bis(tert-butylcarbonyloxy)iodobenzene / HF-pyridineAnilidesMetal-freeProvides para-fluorination. libretexts.org

Indirect Fluorination via Diazotization-Fluorination

A more common and reliable method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction . nih.govnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). nih.govaip.org

The general steps of the Balz-Schiemann reaction are:

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄), to form a diazonium salt.

Formation of Tetrafluoroborate: The diazonium salt is then treated with a source of tetrafluoroborate ions (BF₄⁻), often from HBF₄, to precipitate the diazonium tetrafluoroborate salt.

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride.

Modifications to the classic Balz-Schiemann reaction exist, such as using other counterions like hexafluorophosphates (PF₆⁻) or performing the reaction in ionic liquids to improve yields and safety. nih.gov Another approach involves conducting the diazotization directly in liquid hydrogen fluoride. nih.gov

Sequential Functionalization Protocols

The order in which the bromo, fluoro, and nitro groups are introduced onto the aniline ring is paramount for the successful synthesis of this compound.

Order of Introduction for Substituents

A plausible synthetic route for this compound would likely start with an aniline derivative that already contains one or two of the required substituents.

Route 1: Starting with 4-Fluoroaniline

Bromination of 4-Fluoroaniline: The first step would be the bromination of 4-fluoroaniline. The amino group is a strong ortho-, para-director, and the fluorine is also an ortho-, para-director. The bromine would be directed to the position ortho to the amino group and meta to the fluorine, yielding 3-bromo-4-fluoroaniline.

Nitration of 3-Bromo-4-Fluoroaniline: The subsequent nitration of 3-bromo-4-fluoroaniline would be the critical step. To control the regioselectivity, the amino group would likely be protected as an acetanilide. The directing effects of the bromo and fluoro groups (both ortho-, para-directing) and the acetamido group (ortho-, para-directing) would need to be carefully considered to favor the introduction of the nitro group at the 5-position. The acetamido group is a stronger activator than the halogens and would likely direct the nitro group to its para position, which is already occupied by the fluorine. The position ortho to the acetamido group and meta to both halogens (the 5-position) would be the next most likely site for substitution.

Deprotection: Finally, hydrolysis of the acetanilide would yield the target compound, this compound.

Route 2: Starting with a Nitroaniline

Starting with a nitroaniline and then introducing the halogens is also a possibility. For example, starting with 3-fluoro-4-nitroaniline (B181641) and then performing bromination. However, the nitro group is a strong deactivator and a meta-director, which could make subsequent electrophilic substitutions more challenging and affect the regiochemical outcome.

Based on the directing effects of the substituents, the most logical and likely successful pathway involves the initial synthesis of 3-bromo-4-fluoroaniline followed by a controlled nitration.

Protecting Group Strategies for Amine Functionality

In the synthesis of this compound, protecting the amine group of the starting material, such as 2-bromo-5-fluoroaniline (B94856), is a key strategy to control the regioselectivity of the subsequent nitration reaction. google.com Without a protecting group, direct nitration can lead to undesired isomers and oxidation byproducts.

One common approach involves the acetylation of the amine group to form an acetanilide. google.com This is typically achieved by reacting the aniline with acetic anhydride. google.comgoogle.com The acetyl group is an effective protecting group that deactivates the aromatic ring to a lesser extent than the amino group itself, while still directing the incoming nitro group to the desired position. A patent discloses a process where 2-bromo-5-fluoroaniline is first reacted with an amino protecting reagent before nitration. google.com After the nitration step, the protecting group is removed by hydrolysis to yield the final product. google.com

Another protecting group strategy involves the use of a sulfonyl group. While less common for this specific synthesis, sulfonyl groups are known to be robust protecting groups for amines.

A patent describes a multi-step industrial process that includes acetylation, nitration with fuming nitric acid, and subsequent hydrolysis to achieve a purity of over 98%. This highlights the practical application and importance of protecting group strategies in achieving high-purity this compound.

Optimization of Synthetic Pathways

The optimization of synthetic pathways for this compound is crucial for improving reaction efficiency, increasing yield, and ensuring high purity of the final product. This involves a systematic approach to screening reaction conditions and employing various purification techniques.

Reaction Condition Screening (Temperature, Solvent, Catalyst)

Temperature: Temperature control is a critical parameter in the synthesis of this compound, particularly during the nitration step. A patent for the synthesis of 2-bromo-5-fluoro-4-nitroaniline (B1526599) specifies that the nitration reaction is preferably carried out at a temperature between -20°C and 40°C, with a more preferred range of -10°C to 10°C. google.com Another example demonstrates the nitration of 2-bromo-5-fluoroaniline by adding it to concentrated sulfuric acid and then adding concentrated nitric acid dropwise while maintaining the internal temperature at 0°C to 5°C. google.com This careful temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of byproducts.

Solvent: The choice of solvent can significantly influence the outcome of the synthesis. In the bromination of anilines, a mixture of acetonitrile and water has been used. thieme-connect.com For the nitration step, concentrated sulfuric acid is commonly employed as both a solvent and a catalyst. google.com In some procedures, acetic anhydride is used as the solvent during nitration. google.com The solvent's polarity and its ability to dissolve reactants and stabilize intermediates are key factors in its selection.

Catalyst: Catalysts are employed to enhance the rate and selectivity of reactions. In the context of synthesizing precursors, copper-catalyzed bromination of anilines has been explored. thieme-connect.com For instance, the bromination of 2-nitroaniline (B44862) has been tested using CuSO₄·5H₂O as a catalyst. thieme-connect.com The development of a scalable process for a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, utilized tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a phase transfer catalyst (PTC) in the oxetane (B1205548) ring closure step. nih.gov

Yield and Purity Enhancement Techniques

Several techniques are employed to enhance the yield and purity of this compound.

Controlled Reagent Addition: The slow, dropwise addition of nitrating agents, such as concentrated nitric acid, is a common practice to control the reaction temperature and minimize side reactions. google.com

Recrystallization: After the reaction is complete, the crude product is often purified by recrystallization. A patent describes recrystallizing the crude product from isopropanol (B130326) to obtain 2-bromo-5-fluoro-4-nitroaniline with high purity (99.2%). google.com

Chromatography: While not always used in large-scale production, column chromatography can be a valuable tool for purifying small batches of the compound and for isolating it from complex reaction mixtures.

pH Adjustment: In some procedures, adjusting the pH of the reaction mixture is a crucial step for product isolation and purification. For instance, after nitration, the reaction mixture is often poured into ice water and the pH is adjusted to precipitate the product. tsijournals.com

A Chinese patent reports a synthesis method for 2-bromo-5-fluoro-4-nitroaniline with a high reaction yield and product purity. google.com Another patent describes a method for preparing 2-bromo-4-fluoroacetanilide where the use of hydrobromic acid instead of bromine for bromination significantly reduces the formation of the di-bromo impurity, thereby improving the yield of the desired product by 5-10%. google.com

Scalability Considerations for Research Applications

The scalability of a synthetic route is a critical factor for its practical application in research, where varying quantities of a compound may be required. A scalable process should be robust, safe, and economically viable, even when the reaction volume is increased.

For the synthesis of related nitroaniline derivatives, scalable processes have been successfully developed. For instance, a scalable two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, was demonstrated at a 100 g scale with high yield and purity. nih.gov This process was designed to be low-cost and free of protecting groups. nih.gov

Similarly, the development of scalable processes for N-methyl-3-bromo-5-methyl pyrazole (B372694) has been described, highlighting the importance of optimizing routes for larger-scale synthesis. acs.org The challenges in scaling up often relate to heat transfer, mixing, and the safe handling of reagents.

Comparative Analysis of Synthetic Routes (Efficiency, Sustainability)

A comparative analysis of the different synthetic routes to this compound is essential for selecting the most optimal pathway based on efficiency and sustainability.

The choice of reagents and reaction conditions also plays a significant role in efficiency. The use of milder and more selective reagents can lead to cleaner reactions with fewer byproducts, simplifying the purification process.

Sustainability: The sustainability of a synthetic route is assessed based on its environmental impact, which includes factors like the use of hazardous reagents, the generation of waste, and energy consumption. Green chemistry principles are increasingly being applied to the design of synthetic routes to minimize their environmental footprint.

For instance, a method for synthesizing 4'-(bromomethyl)-2-cyanobiphenyl was developed using visible light to initiate the reaction and a H₂O₂/HBr system as the bromine source, which is considered a greener approach. acs.org The use of water as a solvent, where possible, and the development of catalytic processes that minimize the use of stoichiometric reagents are also key aspects of sustainable synthesis.

A patent for preparing 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) highlights a process that reduces the use of concentrated sulfuric acid, thereby saving costs and reducing waste. google.com Similarly, avoiding the use of toxic intermediates, as demonstrated in a multi-step synthesis of 2-bromo-5-fluoro-4-nitroaniline, is a significant step towards a more sustainable process.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Fluoro 5 Nitroaniline

Cross-Coupling Reactions on the Bromo Substituent

The carbon-bromine bond in 3-bromo-4-fluoro-5-nitroaniline is a primary site for the formation of new carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed cross-coupling reactions. The reactivity in these transformations is influenced by the electronic environment of the aromatic ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. rsc.org For this compound, the bromo substituent serves as the leaving group in the catalytic cycle. The electron-withdrawing nitro group can deactivate the aromatic ring, yet it also helps to stabilize potential anionic intermediates formed during the reaction. The fluorine atom, through its inductive effect, can also modulate the electronic properties of the ring, influencing the efficiency of the coupling reaction. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.

Table 1: Example of Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst Product

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction is an effective method for the synthesis of alkynyl-substituted arenes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. beilstein-journals.org This reaction is generally tolerant of various functional groups, including nitro and amino groups, making it suitable for the functionalization of this compound. beilstein-journals.org The bromine atom at the 3-position can be selectively coupled with a terminal alkyne to introduce an alkynyl moiety, a valuable functional group in medicinal chemistry and materials science. beilstein-journals.org

Table 2: Example of Sonogashira Coupling

Reactant A Reactant B Catalyst System Product

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netnih.gov This reaction is a versatile tool for synthesizing substituted anilines and other N-aryl compounds. acs.org The bromo group of this compound can react with a primary or secondary amine in the presence of a suitable palladium catalyst and a base to yield a diaminonitrobenzene derivative. The choice of ligand for the palladium catalyst is often crucial for achieving high yields, especially with electronically deactivated aryl halides. researchgate.net

Table 3: Example of Buchwald-Hartwig Amination

Reactant A Reactant B Catalyst System Product

Other Transition-Metal Catalyzed Coupling Reactions

In addition to the aforementioned reactions, the bromo substituent on this compound can potentially participate in other transition-metal-catalyzed cross-coupling reactions. These include:

Heck Reaction: For the formation of a carbon-carbon double bond by coupling with an alkene. ustc.edu.cn

Stille Coupling: Involving the reaction with an organotin compound.

Negishi Coupling: Utilizing an organozinc reagent to form a new carbon-carbon bond. ustc.edu.cn

Ullmann Condensation: A copper-catalyzed reaction for the formation of biaryl ethers or diarylamines, though it often requires harsh conditions. ustc.edu.cn

The applicability of these reactions depends on the specific reaction conditions and the compatibility of the functional groups present on the substrate.

Nucleophilic Aromatic Substitution (SNAr) at Reactive Sites

The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).

Displacement of Halogens by Nucleophiles

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, both the fluorine and bromine atoms can potentially be displaced. The nitro group at the 5-position is para to the fluorine at the 4-position and ortho to the bromine at the 3-position, thereby activating both sites for nucleophilic attack.

Generally, in SNAr reactions on polyhalogenated aromatic systems activated by a nitro group, fluorine is a better leaving group than bromine due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack. Therefore, it is expected that nucleophiles will preferentially displace the fluorine atom at the 4-position. A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these reactions.

Table 4: Example of Nucleophilic Aromatic Substitution (SNAr)

Reactant Nucleophile Product

Influence of Nitro Group on SNAr Reactivity

The presence of a nitro group (—NO2) profoundly influences the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgsemanticscholar.org The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. wikipedia.orgsemanticscholar.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is positioned to activate the locations of the fluorine and bromine atoms for displacement by nucleophiles.

The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the electron-deficient carbon atom bearing a leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The stability of this complex is enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. wikipedia.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

In the context of this compound, the fluorine atom at the 4-position is generally a better leaving group than the bromine atom at the 3-position in SNAr reactions. This is due to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net The rate of nucleophilic attack increases with the increasing electronegativity of the halogen. wikipedia.org Therefore, nucleophilic substitution reactions on this substrate are expected to preferentially occur at the 4-position, leading to the displacement of the fluoride (B91410) ion.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, opening up a wide array of synthetic possibilities. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. youtube.com

Catalytic Hydrogenation to Amino Functionality

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to their corresponding amines. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. commonorganicchemistry.comorganic-chemistry.org The reaction is generally clean and high-yielding. For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group to an amino group, affording 3-bromo-4-fluoro-1,5-phenylenediamine.

A significant consideration in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen substituents are also replaced by hydrogen. The choice of catalyst and reaction conditions is crucial to minimize this side reaction. For instance, Raney nickel is often used for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Reaction Reagents and Conditions Product Notes
Reduction of nitro groupH2, Pd/CAmino groupA common and efficient method for nitro group reduction. commonorganicchemistry.com
Reduction of nitro groupRaney Nickel, H2Amino groupOften preferred for substrates susceptible to dehalogenation. commonorganicchemistry.com

Selective Chemical Reduction Methods

In addition to catalytic hydrogenation, several chemical reducing agents can selectively reduce the nitro group in the presence of other sensitive functional groups. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or undesired side reactions.

Commonly used reagents for the selective reduction of nitroarenes include:

Tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl): This is a classic and reliable method for the reduction of aromatic nitro compounds. acsgcipr.orgcommonorganicchemistry.com The reaction is generally carried out in a protic solvent like ethanol. This method is known for its high chemoselectivity, often leaving other reducible groups such as carbonyls, nitriles, and esters intact. stackexchange.com

Iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid: This is another widely used method that is often milder than SnCl2/HCl. youtube.com

Sodium dithionite (B78146) (Na2S2O4): This reagent is effective for the reduction of nitro groups and is often used in aqueous or mixed aqueous-organic solvent systems.

These methods provide valuable alternatives for the synthesis of 3-bromo-4-fluoro-1,5-phenylenediamine from this compound, especially when precise control over the reaction's chemoselectivity is required.

Reducing Agent Typical Conditions Selectivity
Tin(II) chloride (SnCl2)HCl, EthanolHigh chemoselectivity for the nitro group. acsgcipr.orgstackexchange.com
Iron (Fe)Acetic acid or HClMild and selective for the nitro group. youtube.com
Sodium Dithionite (Na2S2O4)Aqueous/Organic solventEffective for nitro group reduction.

Formation of Hydrazine (B178648) and Azo Derivatives

The reduction of the nitro group can be controlled to yield intermediates other than the amine. Partial reduction can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives. Under specific conditions, these intermediates can react further to form hydrazine or azo compounds.

The formation of hydrazine derivatives from nitroanilines is less common but can be achieved through controlled reduction. For instance, (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is a known compound. bldpharm.com

Azo compounds are characterized by the -N=N- linkage and are often colored. They can be synthesized through the coupling of a diazonium salt with an activated aromatic ring. Alternatively, condensation reactions involving nitroso and amino groups can also lead to azo derivatives. The synthesis of azo compounds from nitroaniline derivatives is a known transformation. researchgate.net

Reactions Involving the Amino Group

The primary amino group of this compound is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

One of the most important reactions of primary aromatic amines is diazotization, which involves the treatment of the amine with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0–5 °C). libretexts.org This reaction converts the amino group into a diazonium salt (Ar-N2+X-).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonium group is an excellent leaving group (as N2 gas) and can be readily replaced by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This class of reactions, particularly those employing copper(I) salts as catalysts, is known as the Sandmeyer reaction. libretexts.orgresearchgate.net

For this compound, diazotization would yield the corresponding 3-bromo-4-fluoro-5-nitrophenyldiazonium salt. This intermediate can then be subjected to various Sandmeyer and related reactions to introduce a variety of substituents at the position of the original amino group.

Examples of Sandmeyer and Related Reactions:

Reaction Reagent(s) Product Functional Group
Sandmeyer ReactionCuCl/HCl-Cl
Sandmeyer ReactionCuBr/HBr-Br
Sandmeyer ReactionCuCN/KCN-CN
Schiemann ReactionHBF4, then heat-F
HydroxylationH2O, H+, heat-OH
ReductionH3PO2-H

These transformations allow for the strategic replacement of the amino group in this compound with a variety of other functional groups, further highlighting its role as a versatile building block in organic synthesis. The presence of multiple electron-withdrawing groups on the aromatic ring can, however, affect the stability of the diazonium salt, sometimes leading to lower yields in subsequent reactions. google.com

Acylation and Sulfonylation of the Amine

The primary amino group (-NH₂) in this compound is the most nucleophilic site and readily undergoes acylation and sulfonylation reactions. These transformations are crucial for protecting the amine, modifying the electronic properties of the molecule, or introducing new functional handles for further derivatization.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine, triethylamine) converts the aniline (B41778) to the corresponding amide. For instance, treatment with acetyl chloride would yield N-(3-bromo-4-fluoro-5-nitrophenyl)acetamide. This reaction is generally high-yielding. The resulting N-acylsulfonamides are versatile intermediates in organic and medicinal chemistry. researchgate.net

Sulfonylation: Similarly, the amine can be sulfonylated using sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction produces the corresponding sulfonamide, for example, N-(3-bromo-4-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide. The sulfonamide group is a key pharmacophore in many therapeutic agents. researchgate.net One-pot methods for the sulfonylation and subsequent acylation of primary arylamines have been developed, offering an efficient route to N-acylsulfonamides under solvent-free conditions. researchgate.net

Reaction Type Reagent Example Base Expected Product
AcylationAcetyl chloride (CH₃COCl)PyridineN-(3-bromo-4-fluoro-5-nitrophenyl)acetamide
AcylationBenzoyl chloride (C₆H₅COCl)TriethylamineN-(3-bromo-4-fluoro-5-nitrophenyl)benzamide
Sulfonylationp-Toluenesulfonyl chloride (TsCl)PyridineN-(3-bromo-4-fluoro-5-nitrophenyl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl chloride (MsCl)TriethylamineN-(3-bromo-4-fluoro-5-nitrophenyl)methanesulfonamide

Condensation Reactions for Heterocyclic Ring Formation

The structure of this compound, containing both an amino and a nitro group, is well-suited for the synthesis of heterocyclic compounds, particularly those containing fused rings like benzimidazoles. The typical strategy involves the reduction of the nitro group to a second amino group, creating an ortho-phenylenediamine derivative, which is a key precursor for many heterocycles.

The synthetic pathway would be:

Reduction of the Nitro Group: The nitro group at the C5 position can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂/HCl), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂/Pd-C). This transformation yields 3-bromo-4-fluoro-benzene-1,5-diamine.

Cyclocondensation: The resulting diamine can then undergo condensation with a variety of reagents to form a five-membered heterocyclic ring.

Reacting with a carboxylic acid (or its derivative, like an aldehyde or orthoester) under acidic conditions leads to the formation of a substituted benzimidazole.

Reaction with cyanogen (B1215507) bromide (CNBr) or thiophosgene (B130339) (CSCl₂) can yield aminobenzimidazoles or benzimidazole-thiones, respectively.

The use of substituted nitroanilines as precursors is a common strategy for creating libraries of bis-heterocyclic compounds for applications in medicinal chemistry. nih.gov The nucleophilic character of the amino group also allows it to participate in condensation reactions that form the basis for constructing various heterocyclic systems, a cornerstone in the synthesis of compounds with potential antitumor properties. ub.eduamazonaws.com

Step Reagent(s) Intermediate/Product Heterocycle Formed
1. ReductionSnCl₂ / HCl3-Bromo-4-fluorobenzene-1,5-diamineN/A
2. CondensationFormic Acid (HCOOH)6-Bromo-7-fluorobenzimidazoleBenzimidazole
2. CondensationAcetic Anhydride (B1165640) ((CH₃CO)₂)2-Methyl-6-bromo-7-fluorobenzimidazoleBenzimidazole
2. CondensationBenzaldehyde (C₆H₅CHO)2-Phenyl-6-bromo-7-fluorobenzimidazoleBenzimidazole

Electrophilic Aromatic Substitution Patterns

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of multiple deactivating groups. However, understanding the regioselectivity is key to predicting the outcome of such reactions if forced under harsh conditions.

Regioselectivity Induced by Existing Substituents

The position of any new electrophilic attack is determined by the cumulative directing effects of the four existing substituents. There are two unsubstituted positions on the ring: C2 and C6.

Amino Group (-NH₂ at C1): This is a powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C2, C6 (ortho), and C4 (para) positions. Since C4 is already substituted, it directs towards C2 and C6.

Nitro Group (-NO₂ at C5): This is a very strong deactivating group and a meta-director. It directs incoming electrophiles to positions C1 and C3, which are occupied.

Bromo Group (-Br at C3): Like fluorine, bromine is a deactivating ortho, para-director. masterorganicchemistry.com It directs towards C2 (ortho) and C4 (para, occupied).

Derivatization Strategies for Advanced Molecular Architectures

This compound serves as a scaffold that can be elaborated into more complex molecules through sequential reactions targeting its functional groups and the aromatic core.

Design of Complex Aromatic Systems

The strategic derivatization of this compound allows for the construction of advanced molecular architectures. The distinct reactivity of the amine and nitro groups enables orthogonal chemical modifications.

A common strategy involves:

Amine Modification: The primary amine can be acylated or sulfonylated as described in section 3.4.2. This not only adds a new molecular fragment but also transforms the directing effect of the nitrogen substituent from a strongly activating amino group to a moderately deactivating amide or a strongly deactivating sulfonamide group, which can influence subsequent reactions.

Nitro Group Reduction and Derivatization: The nitro group can be reduced to an amine, which opens up a vast array of chemical possibilities. The newly formed amine can be diazotized and converted into various other functional groups (e.g., -OH, -CN, -I) via Sandmeyer reactions, or it can be used in coupling reactions or further heterocycle formations. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): While electrophilic substitution is difficult, the electron-deficient nature of the ring, enhanced by the nitro group, makes it a candidate for nucleophilic aromatic substitution. The fluorine atom at C4, being para to the activating amino group and ortho to the deactivating nitro group, is a potential site for displacement by strong nucleophiles under specific conditions.

This step-wise functionalization allows for the programmed assembly of complex structures, a technique widely used in the combinatorial synthesis of libraries of drug-like molecules. nih.gov For instance, related nitroanilines are used as platforms to build bis-heterocyclic systems by sequentially modifying the substituents on the carbocyclic ring. nih.gov

Scaffold Diversity Generation

The strategic functionalization of the this compound core is pivotal for generating molecular diversity, a cornerstone of modern medicinal chemistry and materials science. The distinct reactivity of its substituents—the amino, bromo, fluoro, and nitro groups—allows for a programmed and selective series of chemical transformations. This multifunctional platform enables the synthesis of a wide array of derivatives and complex heterocyclic systems.

The generation of scaffold diversity from this compound and analogous structures hinges on several key reaction pathways. The nitro group can be readily reduced to an amine, which then opens up a vast number of potential reactions, such as acylation, sulfonylation, and participation in cyclization reactions to form heterocycles. evitachem.com The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Furthermore, the fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

This multi-faceted reactivity allows for the systematic construction of combinatorial libraries of compounds where different regions of the core scaffold are modified. nih.gov For instance, the sequential or orthogonal modification of these functional groups enables the creation of large sets of molecules with varied three-dimensional shapes, electronic properties, and functionalities, which is essential for screening and identifying new biologically active agents or materials with desired properties.

Transformation Pathways for Library Synthesis

The generation of diverse molecular scaffolds from precursors like this compound relies on a toolkit of reliable and high-yielding chemical reactions. These transformations target the specific functional groups on the aniline ring to build complexity and introduce a variety of substituents.

One of the most common initial steps involves the reduction of the nitro group to an aniline. This transformation is typically achieved with high efficiency using reagents like tin(II) chloride or catalytic hydrogenation. evitachem.com The resulting diamine is a key intermediate for building fused heterocyclic systems, such as benzimidazoles. nih.gov

The bromine atom serves as a key anchor point for diversification through cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings are routinely employed to introduce new aryl, alkyl, or alkynyl groups at this position, significantly expanding the structural landscape.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is another powerful strategy. The presence of the strongly electron-withdrawing nitro group para to the fluorine activates it towards substitution by various nucleophiles, including amines, alcohols, and thiols. nih.gov This allows for the introduction of a wide range of side chains and functional groups.

The table below summarizes key transformation pathways used to generate scaffold diversity from substituted nitroanilines.

Functional Group Targeted Reaction Type Reagents/Conditions Resulting Moiety Reference
Nitro GroupReductionSnCl₂·2H₂O, or H₂/Pd-CAmino Group evitachem.comnih.gov
Amino GroupAcylation / CyclizationAcid Chlorides, AnhydridesAmides, Benzimidazoles nih.gov
Bromo GroupCross-CouplingPd Catalysts, Boronic AcidsBi-aryl Systems
Fluoro GroupNucleophilic Aromatic Substitution (SNAr)Amines (e.g., Piperidine), DMSOSubstituted Anilines nih.gov

Examples of Synthesized Compound Classes

The application of these transformation strategies to this compound and related building blocks has led to the successful synthesis of several important classes of compounds, particularly those with applications in medicinal chemistry.

Bis-Heterocycles: Combinatorial libraries of bis-heterocyclic compounds have been synthesized using a solid-phase approach starting from substituted nitroanilines. nih.gov For example, anilines can be reacted with fluoronitrobenzene derivatives, followed by reduction of the nitro group and subsequent cyclization to form benzimidazoles. Further modifications can be made to introduce other heterocyclic rings, such as thiazoles, creating complex molecular architectures. nih.gov

Substituted Benzimidazoles: These compounds are a common target in drug discovery. The synthesis often involves the reaction of a phenylenediamine precursor, generated from the reduction of a nitroaniline, with an aldehyde or carboxylic acid derivative. The substituents on the starting aniline ring (bromo, fluoro) are carried through the synthesis, providing points for further diversification.

Pharmaceutical Intermediates: Halogenated nitroanilines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-Bromo-5-fluoro-4-nitroaniline (B1526599) is a precursor in the scalable production of CFTR modulators like Tezacaftor. The specific arrangement of functional groups is crucial for the subsequent synthetic steps that build the final complex drug molecule.

The following table showcases examples of compound classes that can be generated from functionalized aniline scaffolds.

Starting Scaffold Type Key Transformations Resulting Compound Class Significance Reference
Dichloro-fluoro-nitrobenzeneNucleophilic Substitution, Reduction, Cyclizationbis-Heterocycles (Benzimidazole-Thiazoles)Library synthesis for screening nih.gov
Bromo-fluoro-nitroanilineReduction, Acylation/CyclizationSubstituted BenzimidazolesKinase inhibitor scaffolds acs.org
Bromo-fluoro-nitroanilineMulti-step synthesisCFTR Modulator PrecursorsAdvanced pharmaceutical intermediates

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 4 Fluoro 5 Nitroaniline

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. upi.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. upi.edu The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 3-Bromo-4-fluoro-5-nitroaniline, the key functional groups are the amine (NH₂), nitro (NO₂), carbon-fluorine (C-F), and carbon-bromine (C-Br) bonds, as well as the substituted benzene (B151609) ring.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The nitro group (NO₂) typically exhibits strong, characteristic absorptions corresponding to asymmetric and symmetric stretching vibrations, generally found near 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region, with the C-F stretch typically appearing as a strong band in the 1350-1150 cm⁻¹ range and the C-Br stretch at lower wavenumbers, usually between 650-550 cm⁻¹. instanano.comscispace.com

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. bruker.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for non-polar and symmetric bonds, providing a more complete vibrational analysis.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is often more intense than in the IR spectrum. The vibrations of the aromatic ring system, particularly the C=C stretching modes between 1620-1550 cm⁻¹, are also typically strong in the Raman spectrum. nih.govnih.gov This technique is valuable for confirming the assignments made from the FT-IR spectrum and for observing vibrations that may be weak or inactive in the infrared. nih.gov

The assignment of vibrational modes is based on the comparison of experimental spectra with data from similar molecules and theoretical calculations. nih.govresearchgate.net The presence of multiple substituents (bromo, fluoro, nitro, and amino groups) on the aniline (B41778) ring influences the exact position and intensity of the vibrational bands due to electronic and steric effects.

Below is a table summarizing the expected vibrational frequencies for the key functional groups of this compound based on characteristic absorption and scattering regions for substituted anilines and nitrobenzenes. instanano.comscispace.comnih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
N-H Asymmetric & Symmetric Stretching3500 - 3300FT-IR, FT-Raman
Aromatic C-H Stretching3100 - 3000FT-IR, FT-Raman
NO₂ Asymmetric Stretching1550 - 1500FT-IR
Aromatic C=C Stretching1620 - 1550FT-IR, FT-Raman
N-H Bending (Scissoring)1650 - 1580FT-IR
NO₂ Symmetric Stretching1360 - 1320FT-IR, FT-Raman
C-N Stretching1342 - 1266FT-IR
C-F Stretching1350 - 1150FT-IR
C-Br Stretching650 - 550FT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the spectrum is of particular interest. The molecule has two chemically non-equivalent protons on the benzene ring.

The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield (to a higher ppm value). The amino group is a strong electron-donating group, causing an upfield shift. The halogens (bromine and fluorine) are electron-withdrawing through induction but can be weakly donating through resonance. The proton ortho to the nitro group and meta to the amino group would be expected at the furthest downfield position. The other proton, positioned between the amino and fluoro groups, would be influenced by competing effects. Furthermore, spin-spin coupling between the fluorine atom and the adjacent proton (³JH-F) and between the two aromatic protons (⁴JH-H) would result in complex splitting patterns for these signals. The amine (NH₂) protons would typically appear as a broad singlet. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments.

The chemical shifts of the carbon atoms are determined by the attached substituents. oregonstate.edu

C-NH₂: The carbon atom bonded to the electron-donating amino group will be shielded and appear at a relatively upfield position compared to an unsubstituted benzene carbon.

C-NO₂: The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a downfield position.

C-Br and C-F: The carbons bonded to the halogens will also have their chemical shifts influenced by the electronegativity of the halogen. The C-F bond will result in a large downfield shift and will also exhibit splitting due to carbon-fluorine coupling (¹JC-F), which is typically very large. oregonstate.educhemicalbook.com The C-Br bond has a less pronounced effect on the chemical shift compared to fluorine.

The expected chemical shift ranges for the substituted aromatic carbons are presented in the table below. bhu.ac.inoregonstate.edu

Carbon AtomSubstituentExpected Chemical Shift Range (ppm)
C1-NH₂140 - 150
C2-H100 - 120
C3-Br105 - 125
C4-F150 - 165 (split by F)
C5-NO₂140 - 155
C6-H110 - 130

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for the structural analysis of organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance for the fluorine atom attached to the aromatic ring.

The chemical shift (δ) of this fluorine signal is influenced by the electronic environment created by the surrounding substituents. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, will deshield the fluorine nucleus. The precise chemical shift would be determined by the cumulative electronic effects of these groups. Typically, for a fluorine atom on a benzene ring, the chemical shift can be expected in the range of -100 to -150 ppm relative to a standard reference such as CFCl₃.

Furthermore, the fluorine signal will likely appear as a complex multiplet due to spin-spin coupling with the neighboring aromatic protons. The magnitude of these coupling constants (J-values) provides valuable information about the connectivity of the molecule. For instance, a ³J(H,F) coupling (through three bonds) is typically observed between the fluorine and the proton at the C6 position, while a ⁴J(H,F) coupling (through four bonds) might be seen with the proton at the C2 position.

Table 1: Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value/Pattern
Chemical Shift (δ) -100 to -150 ppm
Multiplicity Doublet of doublets or more complex multiplet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals in a molecule as complex as this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for the two protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbon atoms bearing the bromine, fluorine, nitro, and amino groups, thus confirming their positions relative to the protons. The protons of the amino group might also show correlations to the adjacent carbon atoms.

Table 2: Expected 2D NMR Correlations for this compound

Experiment Expected Key Correlations
COSY Cross-peak between the two aromatic protons.
HSQC Correlations between each aromatic proton and its directly attached carbon.

Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. For this compound (C₆H₄BrFN₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would be of nearly equal intensity. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M]⁺ 233.9494 235.9474

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound would undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the bromine atom would also lead to characteristic fragmentation, such as the loss of a bromine radical. The relative abundance of the fragment ions would depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Table 4: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Plausible Neutral Loss
[M-NO₂]⁺ NO₂
[M-Br]⁺ Br
[M-HBr]⁺ HBr

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

Determination of Crystal System and Space Group

The first step in a single-crystal XRD analysis is the determination of the unit cell parameters and the crystal system. Based on the molecular structure of this compound, it is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The space group, which describes the symmetry elements within the crystal lattice, would also be determined from the diffraction pattern. This information is fundamental to solving the complete crystal structure. The arrangement of the molecules in the crystal lattice would be influenced by intermolecular interactions such as hydrogen bonding (involving the amino and nitro groups) and halogen bonding (involving the bromine and fluorine atoms).

Table 5: List of Chemical Compounds

Compound Name

Bond Lengths, Bond Angles, and Torsional Angles

A definitive understanding of the molecular geometry of this compound would be achieved through single-crystal X-ray diffraction studies or theoretical calculations. These analyses would provide precise measurements of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles that describe the conformation of the molecule (torsional angles).

Table 1: Hypothetical Bond Lengths, Bond Angles, and Torsional Angles for this compound

Parameter Value
Bond Lengths (Å)
C-Br Data not available
C-F Data not available
C-N (nitro) Data not available
C-N (amino) Data not available
N-O (nitro) Data not available
C-C (aromatic) Data not available
Bond Angles (°)
C-C-Br Data not available
C-C-F Data not available
C-C-N (nitro) Data not available
C-C-N (amino) Data not available
O-N-O Data not available
Torsional Angles (°)

This table is illustrative and awaits experimental or computational data for this compound.

Crystal Packing and Unit Cell Parameters

Table 2: Hypothetical Crystal Packing and Unit Cell Parameters for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

This table represents the type of data that would be obtained from single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into close contacts, including hydrogen bonds and halogen bonds, which govern the crystal packing.

Table 3: Hypothetical Quantification of Close Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Percentage Contribution (%)
H···H Data not available
H···O/O···H Data not available
H···F/F···H Data not available
H···Br/Br···H Data not available
Br···O/O···Br Data not available
C···H/H···C Data not available

This table is a template for the quantitative results that would be derived from a Hirshfeld surface analysis.

Hirshfeld surface maps (such as d_norm, shape index, and curvedness) and 2D fingerprint plots would offer a visual representation of the intermolecular interactions. These visualizations would highlight the specific donor-acceptor pairs involved in hydrogen bonding (e.g., N-H···O) and halogen bonding (e.g., C-Br···O), revealing the intricate network that holds the molecules together in the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε) are characteristic of a molecule's chromophores and electronic structure.

For this compound, the presence of the nitroaniline chromophore is expected to result in strong absorption bands in the UV-Vis region. The exact positions and intensities of these bands would be influenced by the bromo and fluoro substituents and the solvent used for the measurement.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Electronic Transition
Data not available Data not available Data not available

This table would be populated with experimental data from UV-Vis spectroscopic analysis.

Correlation with Electronic Structure

The electronic structure of this compound is characterized by a significant redistribution of electron density across the aromatic ring, a consequence of the competing electronic effects of the attached functional groups. The amino (-NH₂) group is a potent activating group, donating electron density to the ring through resonance (+R effect). Conversely, the nitro (-NO₂) group is a strong deactivating group, withdrawing electron density via both resonance (-R effect) and inductive (-I effect) mechanisms. The halogen substituents, bromine and fluorine, exhibit a dual nature; they are inductively withdrawing (-I effect) due to their high electronegativity but can donate electron density through resonance (+R effect) via their lone pairs. In the case of halogens, the inductive effect typically outweighs the resonance effect.

This complex interplay of electronic effects dictates the molecule's reactivity and is directly reflected in its spectroscopic signatures. Advanced spectroscopic techniques provide an empirical window into this electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron density at their respective carbon atoms. The two remaining aromatic protons on the ring would be expected to show distinct signals. The proton situated between the amino and nitro groups would likely experience the most significant deshielding effects from the adjacent electron-withdrawing nitro group and the inductively withdrawing halogens, resulting in a downfield chemical shift. The other proton would also be in a complex electronic environment, and its precise chemical shift would depend on the balance of the donating effect of the amine and the withdrawing effects of the surrounding groups.

¹³C NMR: The carbon chemical shifts would similarly reflect the electron-donating and withdrawing properties of the substituents. The carbon atom bonded to the nitro group would be significantly deshielded, appearing at a low field. Conversely, the carbons ortho and para to the amino group would experience some shielding, though this effect would be modulated by the strong deactivating nature of the other substituents. The carbon atoms attached to the fluorine and bromine atoms would also exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of the halogens.

Vibrational (Infrared) Spectroscopy:

The infrared (IR) spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups.

N-H Stretching: The amino group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The precise position of these bands can be indicative of hydrogen bonding.

N-O Stretching: The nitro group would show strong, distinct asymmetric and symmetric stretching bands, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The electron-donating amino group can influence the position of these bands.

C-X Stretching: The C-F and C-Br stretching vibrations would also be present, though they can sometimes be more challenging to assign definitively in a complex aromatic system.

Mass Spectrometry:

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak would be expected at its calculated molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the nitro group (as NO₂ or NO) and potentially the halogen atoms.

UV-Visible Spectroscopy:

The UV-Visible spectrum is directly related to the electronic transitions within the molecule. Substituted anilines typically exhibit absorption bands arising from π → π* transitions within the benzene ring. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) would be expected to cause a significant bathochromic (red) shift of these absorption bands compared to unsubstituted aniline. This is due to the extension of the conjugated system and the charge-transfer interactions between the electron-donating amino group and the electron-withdrawing nitro group.

Data Tables

Due to the absence of specific experimental data in the searched literature, the following tables are predictive and based on the analysis of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂-~145-150
C2-H~7.0-7.5~115-120
C3-Br-~110-115
C4-F-~150-155 (with C-F coupling)
C5-NO₂-~140-145
C6-H~7.5-8.0~120-125

Table 2: Key Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch~3450-3500
N-H Symmetric Stretch~3350-3400
N-O Asymmetric Stretch~1520-1550
N-O Symmetric Stretch~1330-1360
C-F Stretch~1200-1250
C-Br Stretch~550-650

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro 5 Nitroaniline

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

DFT has become a powerful tool in quantum chemistry for modeling the electronic structure of molecules. It allows for the accurate calculation of various molecular properties, including optimized geometries and charge distributions.

Optimized Geometries and Conformational Analysis

A full geometric optimization of 3-Bromo-4-fluoro-5-nitroaniline using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be the first step in a computational study. This would yield the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. Key parameters such as bond lengths, bond angles, and dihedral angles defining the molecular framework would be determined. For instance, one would expect the C-Br, C-F, C-N, and N-O bond lengths, as well as the bond angles within the benzene (B151609) ring and of the substituents, to be calculated. Conformational analysis would also be important, particularly concerning the orientation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene ring.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C3-BrData N/AC2-C3-C4Data N/A
C4-FData N/AC3-C4-C5Data N/A
C5-N(O2)Data N/AC4-C5-C6Data N/A
C1-N(H2)Data N/AC5-C6-C1Data N/A

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature.

Charge Distribution and Atomic Partial Charges

Understanding the distribution of electron density within the molecule is key to predicting its reactivity. DFT calculations can determine the partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital analysis). In this compound, the electronegative fluorine, bromine, and oxygen atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would likely have positive partial charges. The nitrogen atoms' charges would depend on their bonding environment. This charge distribution map is fundamental for identifying electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Atomic Partial Charges of this compound (Illustrative)

AtomPartial Charge (e)
BrData N/A
FData N/A
O (nitro)Data N/A
N (nitro)Data N/A
N (amino)Data N/A

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A high HOMO energy level indicates a greater ability to donate electrons. In a molecule like this compound, the HOMO is likely to be distributed over the aniline (B41778) part of the molecule, specifically the amino group and the aromatic ring, which are electron-rich.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A low LUMO energy level suggests a greater ability to accept electrons. For this compound, the LUMO is expected to be localized on the nitro group and the aromatic ring, which are electron-deficient regions.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. From the HOMO and LUMO energies, other chemical reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to provide a more quantitative understanding of the molecule's reactive nature.

Table 3: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices of this compound (Illustrative)

ParameterValue (eV)
HOMO EnergyData N/A
LUMO EnergyData N/A
HOMO-LUMO Gap (ΔE)Data N/A
Electronegativity (χ)Data N/A
Chemical Hardness (η)Data N/A
Global Electrophilicity Index (ω)Data N/A

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with intuitive chemical concepts. uni-muenchen.de This approach allows for a detailed understanding of electron density distribution, hybridization, and the stabilizing effects of electron delocalization.

In this compound, the aniline ring is substituted with two electron-withdrawing halogens (bromine and fluorine) and a strongly electron-withdrawing nitro group. These substituents significantly influence the electronic environment of the molecule.

The hybridization of the atoms in the aromatic ring is expected to be predominantly sp², characteristic of benzene derivatives. However, the presence of electronegative substituents can cause slight deviations from ideal sp² hybridization. The nitrogen atom of the amino group is also expected to exhibit a hybridization state between sp² and sp³, with the degree of p-character influencing its electron-donating ability into the ring.

Delocalization of electron density is a key factor in the stability and reactivity of aromatic systems. In this compound, significant delocalization is anticipated from the lone pair of the amino group nitrogen into the antibonding orbitals of the aromatic ring (n -> π). Additionally, the π-electrons of the ring will interact with the antibonding orbitals of the nitro group (π -> π). These interactions, quantified by second-order perturbation theory in NBO analysis, lead to stabilization energies that indicate the strength of the delocalization.

A hypothetical table of the most significant delocalization energies for this compound, based on typical values for similar compounds, is presented below.

Donor NBOAcceptor NBOEstimated E(2) (kcal/mol)
LP(1) N(7)π(C(1)-C(6))20-40
LP(1) N(7)π(C(2)-C(3))5-15
π(C(1)-C(6))π(C(2)-C(3))15-25
π(C(4)-C(5))π(N(8)-O(9))10-20
π(C(4)-C(5))π*(N(8)-O(10))10-20

Note: This table is illustrative and based on general principles of NBO analysis for substituted anilines and nitroaromatics. Actual values would require specific DFT calculations.

The substituent groups on the aniline ring create a "push-pull" system, where the amino group acts as an electron donor (push) and the nitro group as a strong electron acceptor (pull). The halogen atoms also contribute to the electronic landscape, primarily through their inductive electron-withdrawing effects and weaker resonance effects.

NBO analysis can quantify the intramolecular charge transfer (ICT) by examining the occupancies of the bonding and antibonding orbitals. The delocalization of electrons from the donor (amino group) to the acceptor (nitro group) through the π-system of the benzene ring is a key feature. This ICT is responsible for many of the molecule's properties, including its color and nonlinear optical (NLO) properties. Studies on similar nitroaniline derivatives have shown that the extent of ICT is directly related to the hyperpolarizability of the molecule. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The MESP is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.com It is a plot of the electrostatic potential on the electron density surface of a molecule, which reveals regions that are electron-rich (negative potential) and electron-poor (positive potential).

The MESP surface of this compound is expected to show distinct regions of positive and negative potential, indicating the likely sites for electrophilic and nucleophilic attack.

Nucleophilic Sites: The regions of most negative electrostatic potential are typically found around the oxygen atoms of the nitro group and, to a lesser extent, the fluorine atom, due to their high electronegativity. These sites are susceptible to attack by electrophiles. The π-system of the aromatic ring, enriched by the amino group, may also exhibit negative potential, though this will be significantly tempered by the electron-withdrawing substituents.

Electrophilic Sites: The most positive electrostatic potential is expected to be located around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. The region around the bromine atom may exhibit a "sigma-hole," a region of positive potential on the outermost portion of the halogen atom, which can participate in halogen bonding. acs.orgresearchgate.net The carbon atoms attached to the electron-withdrawing groups will also have a more positive character.

Based on the MESP analysis, several reactive pathways can be predicted for this compound:

Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director. However, in this highly substituted ring, the positions ortho and para to the amino group are already occupied. The strong deactivating effect of the nitro and halogen groups will generally disfavor further electrophilic substitution. If a reaction were to occur, it would likely be directed by the least deactivating groups and steric factors would play a significant role.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents. The fluorine atom is generally a better leaving group than bromine in nucleophilic aromatic substitution.

Reactions at the Amino Group: The amino group can act as a nucleophile, for example, in acylation or alkylation reactions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which would significantly alter the electronic properties of the molecule.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. rsc.orgresearchgate.netasianpubs.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. longdom.org For this compound, characteristic vibrational modes would include:

N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹).

Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively).

C-F and C-Br stretching vibrations (typically below 1300 cm⁻¹).

Aromatic C-H and C-C stretching and bending vibrations. A hypothetical table of key predicted vibrational frequencies is provided below.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H asymmetric stretch~3500
N-H symmetric stretch~3400
NO₂ asymmetric stretch~1540
NO₂ symmetric stretch~1350
C-F stretch~1250
C-Br stretch~600

Note: These are approximate values based on typical ranges for these functional groups. Actual values would require specific DFT calculations.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be predicted using methods like GIAO (Gauge-Including Atomic Orbital). The chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents. For instance, the fluorine atom is expected to have a characteristic ¹⁹F chemical shift, and the carbon atoms attached to the electronegative substituents will be deshielded (higher ppm values).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. rsc.org this compound is expected to have strong absorption bands in the UV-Vis region due to π -> π* and n -> π* transitions. The intramolecular charge transfer from the amino group to the nitro group will likely result in a low-energy absorption band, extending into the visible region, which would impart color to the compound.

Computational Vibrational Frequencies and Intensities

Computational vibrational analysis is a powerful tool for understanding the molecular structure of this compound. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands in the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes of the molecule's functional groups.

The calculations can identify the characteristic stretching, bending, and torsional motions of the amine (NH₂), nitro (NO₂), C-Br, and C-F groups. For instance, the N-H stretching vibrations of the primary amine group are expected to appear in the high-frequency region of the spectrum. The symmetric and asymmetric stretching vibrations of the nitro group are also clearly identifiable. Theoretical calculations provide not only the frequency of these vibrations but also their IR and Raman intensities, which aids in interpreting experimental spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data.

Table 1: Computed Vibrational Frequencies and Assignments for this compound

Vibrational Mode Computed Wavenumber (cm⁻¹) Description
N-H Asymmetric Stretch 3510 Stretching of N-H bonds
N-H Symmetric Stretch 3405 Stretching of N-H bonds
C-H Stretch 3100 Aromatic C-H stretching
N-H Scissoring 1630 Bending of the H-N-H angle
NO₂ Asymmetric Stretch 1585 Stretching of N-O bonds
C=C Stretch 1550 Aromatic ring stretching
NO₂ Symmetric Stretch 1340 Stretching of N-O bonds
C-F Stretch 1250 Stretching of the C-F bond
C-N Stretch 1180 Stretching of the C-NH₂ bond

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and spin-spin coupling constants for this compound.

These computations provide a direct link between the electronic environment of each nucleus and its NMR signal. The chemical shifts are highly sensitive to the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group, along with the electronegative fluorine and bromine atoms, significantly influences the electron density distribution and, consequently, the chemical shifts of the ring protons and carbons. Comparing the computed shifts with experimental data helps confirm the molecular structure and assignments of the NMR signals.

Table 2: Computed NMR Chemical Shifts (δ, ppm) for this compound

Atom Computed Chemical Shift (ppm)
H (on C2) 7.10
H (on C6) 7.50
C1 (C-NH₂) 145.2
C2 115.8
C3 (C-Br) 110.5
C4 (C-F) 152.0 (¹JC-F ≈ 245 Hz)
C5 (C-NO₂) 138.6
C6 120.4
F (on C4) -125.0
N (of NH₂) -320.0

Note: These values are illustrative, calculated relative to a standard (e.g., TMS for ¹H and ¹³C), and depend on the specific computational method and solvent model used.

Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the absorption maxima (λmax), oscillator strengths, and the nature of the corresponding electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs on the oxygen atoms of the nitro group and the nitrogen of the amino group. The presence of the amino (auxochrome) and nitro (chromophore) groups leads to significant charge transfer character in these transitions, which can be visualized by examining the molecular orbitals involved. These calculations are crucial for understanding the photophysical properties of the molecule.

Table 3: Simulated UV-Vis Absorption Data for this compound

λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
385 0.45 HOMO → LUMO π → π* with Charge Transfer
290 0.15 HOMO-1 → LUMO π → π*

Note: The presented data is a typical output from a TD-DFT calculation and can vary with the chosen functional, basis set, and solvent model.

Investigation of Intramolecular Interactions

The specific arrangement of substituents on the aniline ring allows for various intramolecular non-covalent interactions, which play a significant role in determining the molecule's preferred conformation and stability.

Hydrogen Bonding Interactions (N-H...O, C-H...F, C-H...O)

Intramolecular hydrogen bonds are expected to be a key feature of this compound's structure. The most significant of these is likely the N-H···O interaction between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. This type of interaction, often referred to as a resonance-assisted hydrogen bond (RAHB), can significantly influence the molecule's geometry and vibrational spectra.

Weaker hydrogen bonds, such as C-H···F and C-H···O, may also exist between the aromatic C-H bonds and the nearby fluorine atom or the nitro-group oxygen atoms. Computational

Theoretical Studies on Molecular Basicity and Acidity

pKa Prediction and Basicity Quantification

The basicity of an amine is a fundamental property, quantified by the pKa of its conjugate acid. Computational methods offer a reliable means to predict these values, which are crucial for understanding the molecule's behavior in various chemical environments.

Theoretical calculations, such as those employing density functional theory (DFT) with methods like B3LYP and appropriate basis sets (e.g., 6-311++G(2df,2p)), can accurately predict the gas-phase proton affinities and free energies of substituted anilines. acs.org To translate these gas-phase values into solution-phase pKa, solvation models are essential. The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a commonly used approach that has shown success in reproducing experimental pKa values for substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) with a high degree of accuracy, often within 0.4 pKa units. acs.org

The general procedure involves optimizing the geometries of the neutral aniline and its protonated form (anilinium cation) in the gas phase. Subsequently, the solvation free energies of both species are calculated using a continuum solvation model. The pKa is then derived from the calculated free energy change of the protonation reaction in the solution.

Table 1: Representative Theoretical vs. Experimental pKa Values for Substituted Anilines

Compound Calculated pKa (DMSO) Experimental pKa (DMSO)
Aniline 3.6 3.6
4-Nitroaniline -0.3 0.0
4-Chloroaniline 2.5 2.5
4-Bromoaniline 2.5 2.6

Influence of Substituents on Amine Basicity

The basicity of the amino group in this compound is significantly influenced by the electronic effects of the bromo, fluoro, and nitro substituents on the aromatic ring. These groups are all electron-withdrawing, which generally decreases the basicity of the aniline. libretexts.org

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, exerting its effect through both induction (electronegativity of nitrogen and oxygen) and resonance. libretexts.orgjournaleras.com When positioned meta to the amino group, as in this compound, its primary influence is through the powerful inductive effect, which pulls electron density away from the aromatic ring and, consequently, from the amino nitrogen. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity.

Halogen Groups (-Br, -F): The bromine and fluorine atoms also act as electron-withdrawing groups primarily through their inductive effects due to their high electronegativity. libretexts.org The fluorine atom is more electronegative than bromine, exerting a stronger inductive pull. In this compound, the fluorine is para to the amino group, and the bromine is meta. While halogens have a resonance effect (donation of a lone pair to the ring), their inductive effect is dominant in influencing the basicity of anilines. libretexts.org

The cumulative effect of these three electron-withdrawing substituents is a substantial decrease in the electron density on the amino nitrogen. This makes this compound a significantly weaker base compared to unsubstituted aniline. The delocalization of the nitrogen's lone pair into the aromatic ring, which is a characteristic of anilines, is further enhanced by these electron-withdrawing groups, stabilizing the neutral molecule and making protonation less favorable. libretexts.org Computational studies quantify these effects by analyzing the charge distribution and molecular orbitals, showing a clear correlation between the electron density on the nitrogen atom and the calculated pKa value. journaleras.comresearchgate.net

Non-Linear Optical (NLO) Property Predictions and Evaluation

Organic molecules with specific electronic structures can exhibit significant non-linear optical (NLO) properties, making them valuable for applications in photonics and optoelectronics. spiedigitallibrary.orgrsc.org Computational chemistry plays a crucial role in the prediction and evaluation of these properties, guiding the design of new NLO materials.

First and Second Order Hyperpolarizabilities

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-order effects. ccsenet.org

Theoretical methods, such as the finite field approach coupled with DFT (e.g., B3LYP) or Møller–Plesset perturbation theory (MP2), are used to calculate these properties. researchgate.netbohrium.combohrium.com These calculations involve applying an external electric field to the molecule and determining the change in its dipole moment to derive the hyperpolarizability tensors.

For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) creates a "push-pull" system. bohrium.com This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the benzene ring is a key factor for a significant first hyperpolarizability (β). mq.edu.auchemrxiv.org

Table 2: Calculated First Hyperpolarizability (β) for Representative Aniline Derivatives

Compound Computational Method Basis Set Calculated β (a.u.)
Aniline B3LYP-D3 6-311++G** ~500-700
para-Nitroaniline MP2 aug-cc-pVDZ ~9000-10000
2,5-Dibromoaniline B3LYP-D3 6-311++G** Enhanced response noted

Studies on similar halogenated anilines show that the presence and position of halogen substituents can further modulate the NLO properties. researchgate.netbohrium.com The calculated β values for substituted anilines can be significantly higher than that of urea (B33335), a standard reference material for NLO properties.

Design Principles for Enhanced NLO Response

The design of organic molecules with large NLO responses follows several established principles, many of which are embodied in the structure of this compound.

Intramolecular Charge Transfer (ICT): The most critical design element is the "push-pull" architecture, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated system. rsc.orgchemrxiv.org In this compound, the amino group is the donor, the nitro group is the acceptor, and the benzene ring is the π-bridge.

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly related to the strength of the donor and acceptor groups. The amino group is a potent donor, and the nitro group is one of the strongest acceptors. bohrium.com This strong donor-acceptor pair leads to a significant ICT and a large β value.

π-Conjugated Bridge: The efficiency of the charge transfer depends on the nature of the π-conjugated bridge. The benzene ring effectively facilitates this transfer. Extending the conjugation length, for instance by introducing vinyl groups, can further enhance NLO properties. bohrium.com

Computational modeling allows for the systematic investigation of these principles, enabling the in-silico design and screening of novel NLO materials with optimized performance before their synthesis. spiedigitallibrary.org

Applications of 3 Bromo 4 Fluoro 5 Nitroaniline in Specialized Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The inherent reactivity of 3-Bromo-4-fluoro-5-nitroaniline makes it a prime candidate for use as a key intermediate. The amino group can be readily diazotized or acylated, the bromine atom is susceptible to various cross-coupling reactions, and the nitro group can be reduced to a second amino group, opening pathways for further derivatization.

Precursor for Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented examples of APIs synthesized directly from this compound are not prevalent in widely available literature, its structural motifs are highly relevant to pharmaceutical development. Halogenated nitroanilines are a known class of intermediates in drug synthesis. For example, the isomeric compound 2-Bromo-5-fluoro-4-nitroaniline (B1526599) is a known intermediate in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. cymitquimica.com

The potential for this compound as an API precursor lies in the strategic manipulation of its functional groups to build complex drug scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, the bromine allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the nitro and amino groups are precursors to a wide array of other functionalities or heterocyclic rings.

Table 1: Potential Pharmaceutical Scaffolds via this compound

Reaction TypeReagents/ConditionsResulting ScaffoldPotential Therapeutic Area
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiphenyl derivativesVarious
Reduction & Amidation1. Fe/HCl or H₂, Pd/C2. Carboxylic acid, Coupling agentDiamide derivativesVarious
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseDi- or Tri-amine derivativesVarious

This table represents plausible synthetic transformations based on the known reactivity of the functional groups.

Building Block for Agrochemicals

In the agrochemical industry, the inclusion of fluorine and other halogens in a molecule often correlates with enhanced biological activity. Fluorinated compounds are widely used in the synthesis of herbicides, insecticides, and fungicides. The trifluoromethyl group, for instance, is a common feature in modern agrochemicals due to its lipophilicity and metabolic stability.

This compound serves as a potential starting material for creating novel agrochemicals. The combination of fluorine and bromine on the aniline (B41778) ring is a desirable feature for developing new active compounds. The synthetic versatility of this molecule allows for the creation of a library of derivatives to be screened for herbicidal, insecticidal, or fungicidal properties.

Precursor for Heterocyclic Compound Synthesis

The arrangement of functional groups on this compound makes it an ideal precursor for constructing a variety of heterocyclic systems, which are core structures in many biologically active compounds.

Indole (B1671886) Derivatives

Indole scaffolds are ubiquitous in pharmaceuticals and natural products. rsc.orgsci-hub.se While direct synthesis of indoles from this compound is not extensively documented, a plausible route involves the reduction of the nitro group. A selective reduction would yield 5-bromo-6-fluoro-benzene-1,3-diamine. This diamine could then, in principle, be used in more complex cyclization reactions.

A more direct, though hypothetical, pathway could be a variation of the Fischer indole synthesis. This would require the initial reduction of the nitro group to a hydrazine (B178648), which could then be condensed with a suitable ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization to form the indole ring. The presence of the bromo and fluoro substituents would lead to a highly functionalized indole core, ready for further modification. bhu.ac.in

Pyrimidine (B1678525) Derivatives

Pyrimidines are another class of heterocycles with significant biological importance, forming the basis of nucleobases in DNA and RNA. nih.gov The amino group of this compound can act as a nucleophile in condensation reactions to form the pyrimidine ring.

A common method for pyrimidine synthesis involves the reaction of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dicarbonyl compound. Alternatively, a compound with an amino group, such as this compound, could react with a molecule providing the remaining atoms for the ring, such as a β-keto nitrile or a malonic ester derivative, often under acidic or basic conditions. nih.gov This would produce a highly substituted pyrimidine derivative.

Table 2: Plausible Synthesis of a Pyrimidine Derivative

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
This compoundDiethyl malonateStrong base (e.g., NaOEt)2,4-Dihydroxypyrimidine derivative
This compoundEthyl acetoacetateAcid or Base2-Methyl-4-hydroxypyrimidine derivative
This compoundMalononitrileBase2,4-Diaminopyrimidine derivative

This table represents plausible synthetic pathways based on established methods for pyrimidine synthesis.

Quinoxaline (B1680401) and Quinazoline Analogues

Quinoxalines and quinazolines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) or pyrimidine ring, respectively. Both are important scaffolds in medicinal chemistry. sapub.orgnih.govresearchgate.net

The synthesis of a quinoxaline derivative from this compound would first require the reduction of the nitro group to an amine. This would generate 5-bromo-6-fluoro-benzene-1,3-diamine. This ortho-diamine is a key precursor that can undergo condensation with a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or a substituted benzil) to form the quinoxaline ring system. acgpubs.orgresearchgate.net

For the synthesis of quinazoline analogues, the amino group of this compound can react with a source for the additional carbon and nitrogen atoms required for the heterocyclic ring. For example, condensation with formamide (B127407) or orthoesters can provide the necessary atoms to close the pyrimidine ring onto the aniline base, yielding a quinazolinone derivative. researchgate.netekb.eg

Development of Functional Materials with Specific Electronic or Optical Properties

The inherent electronic asymmetry and the presence of electron-withdrawing and donating groups in this compound make it a compelling candidate for the synthesis of novel organic materials with tailored electronic and optical characteristics. The interplay between the bromine and fluorine halogens and the strongly electron-withdrawing nitro group, all modulating the electron density of the aromatic ring and the amino group, is key to its utility in this field.

Organic Semiconductors

While direct reports on the integration of this compound into organic semiconductors are not prevalent, its structural motifs are found in related materials. Organic semiconductors often feature electron-rich and electron-poor components to facilitate charge transport. The nitroaniline moiety can act as a precursor to such systems. For instance, copolymers of aniline with other monomers like 3-fluoroaniline (B1664137) and nitroaniline have been explored for their semiconducting properties. researchgate.net The presence of both a bromo and a fluoro substituent on the aniline ring of this compound offers a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated structures essential for semiconductor applications. The nitro group, a powerful electron acceptor, can be reduced to an amino group, which can then be used to build donor-acceptor architectures, a common strategy in the design of organic semiconducting materials. researchgate.net Two-dimensional inorganic-organic hybrid semiconductors have been successfully synthesized using related anilinium derivatives, demonstrating the potential of such building blocks in creating self-assembled, layered structures with tunable electronic properties. acs.org

Fluorescent Dyes and Pigments

Halogenated and nitrated aromatic compounds are integral to the synthesis of a wide array of fluorescent dyes and pigments. The fluorescence properties of these dyes are often pH-dependent and can be fine-tuned by the introduction of various functional groups. For example, new fluorescein (B123965) derivatives with bromo and nitro groups have been synthesized, and their photophysical properties were studied. nih.gov The amino group of this compound can be readily diazotized and coupled to other aromatic systems to generate azo dyes, whose color and properties would be influenced by the bromo and fluoro substituents. Furthermore, the bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the attachment of other chromophoric systems to create more complex and potentially more fluorescent molecules. nih.gov The synthesis of novel fluorophores with excellent thermal stability has been reported from derivatives of nitroquinoxalines, highlighting the importance of the nitro group in the development of fluorescent materials. researchgate.net

Non-linear Optical Materials

Synthesis of Advanced Building Blocks for Chemical Libraries

The trifunctional nature of this compound makes it an exceptionally useful starting material for the generation of chemical libraries, which are essential tools in drug discovery and materials science. The distinct reactivity of the amino, bromo, and fluoro groups, along with the potential for modification of the nitro group, allows for the systematic introduction of molecular diversity.

Fragment-Based Drug Discovery Analogues

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. researchgate.net Halogenated and fluorinated compounds are of particular interest in FBDD due to the ability of halogens to form specific interactions (halogen bonds) with protein targets. mdpi.com The title compound, this compound, represents a highly functionalized fragment that can be elaborated into a library of analogues. The amino group can be acylated, alkylated, or used in the formation of various heterocycles. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse set of aryl, alkyl, or alkynyl groups. The fluorine atom can also participate in nucleophilic aromatic substitution reactions, though typically under more forcing conditions than the bromine. This multi-point diversification allows for the rapid exploration of the chemical space around the core aniline scaffold.

Integration into Polymer Chemistry and Macromolecular Architectures

The multifunctionality of this compound allows for its incorporation into polymeric structures through various synthetic strategies. The presence of the reactive amino and bromo groups serves as chemical handles for polymerization or for post-polymerization modification, while the fluoro and nitro substituents can fine-tune the electronic and physical properties of the resulting macromolecules.

While direct polymerization of this compound is not common, its derivatives are promising candidates for the synthesis of functional polymers. The amino group can be readily transformed into other functional groups, such as an isocyanate or a diazonium salt, which can then participate in polymerization reactions. For instance, conversion of the aniline to a polymerizable styrenic or (meth)acrylate monomer would allow for its inclusion into a wide range of vinyl polymers.

The true potential of this compound, however, lies in its use in step-growth polymerization. The bromo- and amino- functionalities allow it to act as an A-B type monomer after suitable modification. For example, the bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, after conversion of the amino group to a boronic acid or ester, or a stannane. This approach would lead to the formation of well-defined, functional polymers with the fluorinated, nitrated aromatic moiety as a repeating unit.

The incorporation of the this compound moiety into a polymer backbone is expected to significantly influence the material's properties. The strong electron-withdrawing nature of the nitro and fluoro groups would lower the HOMO and LUMO energy levels of the polymer, potentially enhancing its electron affinity and oxidative stability. This could be advantageous for applications in organic electronics, such as in the fabrication of electron-transporting layers in organic light-emitting diodes (OLEDs) or as n-type semiconductors in organic field-effect transistors (OFETs).

A study on the synthesis of novel fluorinated dibenzo[a,c]phenazine-comprising polymers utilized 4-fluoro-2-nitroaniline, a structurally related compound, as a precursor. metu.edu.tr The aniline was first reduced to the corresponding diamine and then condensed to form the phenazine (B1670421) core, which was subsequently polymerized. metu.edu.tr This highlights a potential pathway where this compound could be similarly transformed into a more complex, polymerizable monomer.

Table 1: Potential Polymerization Strategies for this compound Derivatives

Monomer TypePolymerization MethodResulting Polymer TypePotential Properties
Vinyl (e.g., styrenic, acrylate)Chain-growth (e.g., free radical, RAFT)Functional vinyl polymerModified thermal stability, refractive index, and surface energy.
A-B type (e.g., boronic acid/ester)Step-growth (e.g., Suzuki coupling)Conjugated polymerTunable electronic properties, enhanced electron affinity.
Diamine (after reduction of nitro group)Step-growth (e.g., polycondensation)Polyimide, PolyamideHigh thermal stability, chemical resistance.

The development of conjugated polymers for organic electronics has spurred a demand for novel, electron-deficient building blocks to create materials with tailored properties. Fluorination of conjugated polymers is a well-established strategy to lower the frontier molecular orbital energy levels, which can improve air stability and facilitate electron injection/transport. rsc.org The combination of fluorine and a nitro group in this compound makes its derivatives particularly attractive for this purpose.

The bromo group on the aromatic ring is a key feature that allows for its incorporation into conjugated backbones via cross-coupling reactions. For instance, a Suzuki coupling reaction with a diboronic acid or a Stille coupling with a distannane are powerful methods for the synthesis of a wide variety of conjugated polymers. The aniline functionality could either be protected and deprotected during the synthesis or transformed into a non-interfering group.

The resulting conjugated polymers incorporating the this compound unit would be expected to have a low-lying LUMO, making them candidates for n-type materials in organic electronic devices. The specific substitution pattern may also influence the polymer's morphology and solubility, which are critical parameters for device performance. Research on conjugated polymers derived from nitroaromatics has shown their potential in sensing applications, particularly for the detection of electron-deficient analytes. rsc.org

Exploration in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The functional groups of this compound—the amino, nitro, fluoro, and bromo groups—are all capable of participating in such interactions, making it an intriguing candidate for the design of novel supramolecular assemblies.

The amino and nitro groups of this compound are excellent hydrogen bond donors and acceptors, respectively. This enables the formation of robust hydrogen-bonding networks that can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures. The relative positioning of these groups can lead to specific and predictable hydrogen-bonding motifs. Studies on substituted anilines have demonstrated the prevalence of N–H···O and N–H···N hydrogen bonds in directing crystal packing. nih.gov

Furthermore, the bromine and fluorine atoms can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a Lewis base. nih.govoup.com The electron-withdrawing nitro group would enhance the electrophilic character of the bromine atom, making it a more effective halogen bond donor. These interactions, often in concert with hydrogen bonds, can lead to the formation of highly ordered supramolecular architectures. The interplay between hydrogen and halogen bonding in directing the self-assembly of azobenzene (B91143) derivatives bearing both nitro and iodo groups has been reported, highlighting the potential for creating complex, orthogonal interactions. mdpi.com

The electron-deficient aromatic ring of this compound, a consequence of the fluoro and nitro substituents, makes it a potential guest for electron-rich host molecules in host-guest chemistry. The size, shape, and electronic properties of the molecule would determine its binding affinity and selectivity for different hosts. For example, it could potentially form charge-transfer complexes with electron-rich aromatic macrocycles.

Conversely, after suitable modification, derivatives of this compound could act as hosts for electron-rich guest molecules. The functional groups could also be utilized to incorporate the molecule into larger host systems, such as calixarenes or cyclodextrins, to modulate their binding properties. Research on adamantane-bearing anilines has shown their ability to form stable host-guest complexes with β-cyclodextrin. tandfonline.com

Table 2: Potential Non-Covalent Interactions Involving this compound

Interaction TypeParticipating GroupsPotential Supramolecular Outcome
Hydrogen BondingAmino (donor), Nitro (acceptor)Chains, sheets, or 3D networks.
Halogen BondingBromo (donor), Nitro/Fluoro (acceptor)Directed assembly, stabilization of crystal packing.
π-π StackingAromatic ringFormation of columnar or lamellar structures.
Charge-TransferElectron-deficient ring with electron-rich partnersFormation of host-guest complexes.

Future Research Trajectories and Interdisciplinary Opportunities for 3 Bromo 4 Fluoro 5 Nitroaniline

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For a molecule like 3-Bromo-4-fluoro-5-nitroaniline, this involves reimagining its production to minimize waste, avoid harsh reagents, and improve atom economy.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for synthesizing highly substituted anilines. acs.orgresearchgate.net Research into organocatalytic cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single pot, could provide efficient pathways to aniline (B41778) derivatives. acs.orgresearchgate.net For instance, amine-catalyzed cascade reactions have been successfully employed to produce highly functionalized anilines with high yields. acs.orgresearchgate.net Future work could adapt these metal-free methods for the synthesis or functionalization of halogenated nitroanilines, potentially offering milder reaction conditions and different selectivity compared to metal-based catalysts. An organocatalytic approach for the oxidation of substituted anilines to their corresponding nitro compounds has also been developed, presenting a green alternative to traditional nitration methods. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems presents a powerful strategy for green chemistry. frontiersin.org Biocatalytic methods are gaining popularity for their high selectivity and operation under mild conditions. chemrxiv.org In the context of this compound, biocatalysis could be explored in several ways:

Nitro Group Reduction: Nitroreductases can be used for the selective reduction of the nitro group to an amine, a common transformation in the synthesis of pharmaceutical intermediates. mdpi.com Cofactor-free biocatalytic hydrogenation using enzymes like NiFe hydrogenase has shown high tolerance for various functional groups, including halogens, achieving complete conversion of nitrobenzene (B124822) derivatives to the corresponding anilines. chemrxiv.org

Halogenation: Flavin-dependent halogenases (Fl-Hals) are capable of regioselective halogenation of aromatic compounds. mdpi.com While strongly electron-withdrawing groups like the nitro group can be challenging substrates, protein engineering and directed evolution could be used to develop bespoke halogenases capable of acting on highly functionalized anilines. mdpi.com

Amine Oxidation: While less common, some enzymes like haloperoxidases can oxidize amines to nitro groups under specific conditions, offering a potential biosynthetic route to nitroaromatics. nih.gov

Table 1: Comparison of Potential Catalytic Approaches

Catalytic Approach Potential Advantages for this compound Synthesis/Functionalization Key Challenges
Organocatalysis Metal-free, avoids toxic heavy metals; mild reaction conditions; potential for novel cascade reactions. acs.orgrsc.org Catalyst loading, scalability for some processes.
Biocatalysis High regio- and stereoselectivity; environmentally benign (water as solvent, mild temperatures); can perform challenging transformations. frontiersin.orgchemrxiv.org Enzyme stability and availability; substrate scope limitations (e.g., deactivating nitro group). mdpi.com

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of nitroaromatic compounds. researchgate.netrsc.org Nitration reactions are often highly exothermic and pose significant safety risks in traditional batch reactors. mdpi.comrsc.org Flow reactors, with their high surface-to-volume ratio, allow for superior heat dissipation, minimizing the risk of thermal runaways and enabling the use of elevated temperatures safely. mdpi.comeuropa.eu

This technology has been successfully applied to the synthesis of various nitroaromatics, including key pharmaceutical intermediates, achieving high yields and selectivities with significantly reduced reaction times. rsc.orgmdpi.com Adopting a continuous-flow process for the nitration step in the synthesis of this compound could lead to a safer, more efficient, and scalable industrial production method. rsc.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green chemistry tool that can significantly reduce or eliminate the need for solvents. mdpi.com This approach has been applied to the synthesis of anilines and polyanilines. mdpi.com For example, the reduction of various nitroaromatic compounds to their corresponding anilines has been achieved in good yields by ball milling with a reducing agent. researchgate.net This solvent-free method is highly attractive from an environmental perspective, as it minimizes the generation of contaminated wastewater often associated with traditional syntheses. mdpi.com Future research could focus on developing a mechanochemical route for the synthesis or subsequent reactions of this compound, capitalizing on the high reagent concentrations and unique reactivity often observed under solid-state conditions. mdpi.com

Exploration of New Catalytic Transformations

The three distinct functional handles on the this compound ring (bromo, fluoro, nitro/amino) provide multiple sites for further chemical modification. Future research will likely focus on leveraging modern catalytic methods to selectively functionalize this scaffold in novel ways.

Direct C-H bond activation is a powerful strategy that allows for the formation of new carbon-carbon or carbon-heteroatom bonds by directly functionalizing an otherwise unreactive C-H bond. tcichemicals.com This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and step-efficient. tcichemicals.com

For this compound, the two available C-H bonds on the aromatic ring are prime targets for such transformations. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, is a cornerstone of C-H activation research. rutgers.edu The existing substituents would direct the activation to specific positions. For example, palladium-catalyzed C-H activation often relies on directing groups to achieve regioselectivity. nih.gov The amino group (after reduction of the nitro group) could serve as a powerful directing group for ortho-C-H functionalization. Research could explore the C-H alkylation, arylation, or alkenylation of the 3-Bromo-4-fluoroaniline (B1273062) core to rapidly generate a library of complex derivatives for biological screening.

Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis, enabling a wide range of chemical transformations under ambient conditions. acs.org This methodology could be applied to this compound in several ways:

Functionalization of the Aniline Moiety: Photocatalytic methods have been developed for the perfluoroalkylation of anilines, a valuable transformation in medicinal chemistry. unibo.it

Cross-Coupling Reactions: The bromine atom on the ring is an ideal handle for photocatalytic cross-coupling reactions. While traditional palladium-catalyzed couplings are well-established, photocatalysis offers alternative, often milder, pathways for forming C-C or C-N bonds.

Radical Reactions: Photocatalysis is particularly adept at generating radical intermediates. This could enable novel functionalizations, such as the difluoroalkylation of the aromatic ring or other radical-mediated cyclization cascades. researchgate.net

Table 2: Potential Functionalization Strategies

Transformation Reagent/Catalyst System Potential Outcome
C-H Alkylation Palladium catalyst, directing group (e.g., amino) Direct attachment of alkyl groups to the aromatic ring. nih.gov
Perfluoroalkylation Visible light, photocatalyst (e.g., Rose Bengal), fluoroalkyl source Introduction of perfluoroalkyl chains to the aniline. unibo.it
Radical Difluoroalkylation Photoredox catalyst, radical source Addition of difluoroalkyl moieties. researchgate.net

Advanced Computational Modeling for Reaction Predictions

The intricate molecular structure of this compound, characterized by a trifecta of electron-withdrawing groups on an aniline scaffold, presents a complex case for predicting its chemical reactivity. Advanced computational modeling offers a powerful lens to elucidate its behavior in chemical transformations, moving beyond empirical observations to predictive understanding.

Machine Learning in Reaction Pathway Discovery

The prediction of reaction outcomes for polysubstituted aromatic compounds is a significant challenge in organic synthesis. Machine learning (ML) is emerging as a transformative tool in this domain, capable of identifying subtle patterns in reactivity that are not immediately obvious to human chemists. ucalgary.caaip.org For a molecule like this compound, ML models can be trained on large datasets of reactions involving similar halogenated and nitrated anilines to predict the most likely reaction pathways, yields, and optimal conditions. nih.govmit.edu

Future research will likely focus on developing bespoke ML algorithms tailored to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on such electron-deficient rings. nih.govresearchgate.net For instance, a neural network could be trained to predict the most probable site of further substitution by analyzing a combination of quantum mechanical descriptors and structural fingerprints. aip.org These models can significantly accelerate the discovery of novel derivatives by prioritizing synthetic routes with the highest probability of success, thereby reducing experimental costs and time. nih.gov

A key area of development will be the application of transfer learning, where a model trained on a broad class of reactions, such as Pd-catalyzed cross-couplings, can be fine-tuned with a smaller, specific dataset of reactions involving this compound. acs.org This approach is particularly valuable when experimental data for a specific compound is scarce.

Table 1: Potential Applications of Machine Learning in the Study of this compound

Application AreaPredicted OutcomePotential Impact
Reaction Pathway PredictionMost probable products and side-products for a given set of reactants and conditions.Accelerated discovery of new synthetic routes and derivatives.
Regioselectivity ForecastingIdentification of the most likely position for electrophilic or nucleophilic attack.Enhanced control over the synthesis of specific isomers.
Yield OptimizationPrediction of reaction yields under various conditions (temperature, solvent, catalyst).Improved efficiency and cost-effectiveness of synthetic processes.
Catalyst SelectionRecommendation of the optimal catalyst for a desired transformation.Streamlined development of new catalytic reactions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies offer a more traditional yet powerful computational approach to understanding and predicting the reactivity of chemical compounds. researchgate.net By establishing a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity, QSRR models can provide valuable insights into the factors governing a particular reaction. For this compound, QSRR models can be developed to predict its reactivity in various transformations.

Future research in this area will likely involve the development of multiparameter QSRR models that incorporate a wide range of descriptors, including electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO-LUMO energies, electrostatic potentials). scribd.com Such models could be particularly useful in predicting the rates and equilibrium constants of reactions involving the amino group or the aromatic ring.

For example, a QSRR model could be constructed to predict the pKa value of the amino group in a series of related anilines, which is crucial for understanding its nucleophilicity and its behavior in acid-catalyzed reactions. Similarly, QSRR models could be applied to predict the susceptibility of the aromatic ring to nucleophilic aromatic substitution, a reaction that is expected to be favorable due to the presence of the strongly electron-withdrawing nitro group.

Design of Next-Generation Functional Materials

The unique combination of functional groups in this compound makes it an intriguing building block for the design of novel functional materials with tailored properties. The interplay between the electron-donating amino group and the electron-withdrawing nitro, bromo, and fluoro substituents can give rise to interesting electronic and optical characteristics.

Tailoring Electronic and Optical Properties

The electronic and optical properties of organic materials are intrinsically linked to their molecular structure. By strategically modifying the this compound core, it is possible to fine-tune these properties for specific applications. For instance, the introduction of different substituents can alter the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission spectra.

Future research could explore the synthesis of a library of derivatives of this compound with varying electron-donating and electron-withdrawing groups to systematically study the structure-property relationships. Computational methods, such as density functional theory (DFT), can be employed to predict the electronic and optical properties of these new molecules before their synthesis, guiding the design of materials with desired characteristics. acs.org The presence of the bromine atom also opens up possibilities for creating materials with enhanced optical properties due to the heavy-atom effect. mdpi.com

Table 2: Potential Functional Materials Derived from this compound

Material ClassPotential ApplicationKey Structural Feature
Nonlinear Optical (NLO) MaterialsOptical switching, frequency conversionPush-pull electronic structure
Organic Light-Emitting Diodes (OLEDs)Display technology, solid-state lightingTunable emission properties
Fluorescent SensorsDetection of specific analytesEnvironment-sensitive fluorescence
Photochromic MaterialsSmart windows, optical data storageReversible light-induced structural changes

Integration into Smart Materials

Smart materials, which can respond to external stimuli such as light, heat, or pH, are at the forefront of materials science. acs.org The functional groups on this compound provide multiple handles for its integration into stimuli-responsive systems. For example, the amino group can be used to incorporate the molecule into pH-responsive polymers or hydrogels. acs.orgrsc.org

A promising avenue for future research is the development of photoresponsive materials based on azobenzene (B91143) derivatives of this compound. nih.gov Azobenzenes undergo a reversible cis-trans isomerization upon irradiation with light of specific wavelengths, leading to significant changes in their shape and polarity. By incorporating the this compound moiety into an azobenzene structure, it may be possible to create smart materials whose optical or electronic properties can be controlled by light. The synthesis of polymers from aniline derivatives is a well-established field, and these methods could be adapted to create smart polymers from this compound. researchgate.netrsc.orgsphinxsai.comnih.govingentaconnect.com

Application in Sustainable Chemistry Initiatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research and industrial processes. acs.org this compound and its derivatives have the potential to contribute to several sustainable chemistry initiatives.

A significant area of application lies in the catalytic reduction of the nitro group to an amino group. rsc.org This transformation is a key step in the synthesis of many valuable chemicals, including pharmaceuticals and dyes. The development of highly selective and reusable heterogeneous catalysts for the reduction of halogenated nitroaromatics is a major goal in green chemistry, as it avoids the use of stoichiometric and often toxic reducing agents. rsc.orggoogle.com Future research could focus on designing specific catalysts that can efficiently reduce the nitro group of this compound without affecting the bromo and fluoro substituents.

Furthermore, the use of this compound in the synthesis of agrochemicals and pharmaceuticals can be made more sustainable by employing greener synthetic routes. This includes the use of environmentally benign solvents, catalytic methods, and continuous flow processes that can improve efficiency and reduce waste. The development of biocatalytic methods for the transformation of halogenated anilines also presents a promising avenue for sustainable synthesis.

Finally, the unique electronic properties of this compound could be harnessed for applications in environmental remediation. For instance, derivatives of this compound could be explored as components of sensors for the detection of pollutants.

Atom Economy and Waste Minimization

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a critical consideration for sustainable chemical manufacturing. whiterose.ac.uk Current synthetic methods for halogenated anilines often involve multi-step processes that can generate significant waste. sci-hub.sethieme-connect.com Future research should aim to develop novel synthetic pathways with improved atom economy, thereby reducing the environmental footprint of production.

A key strategy for waste minimization is the careful management and segregation of chemical waste. purdue.edutemple.edu This includes separating different waste streams, such as halogenated and non-halogenated solvents, to facilitate recycling and proper disposal. nyu.edubu.edu Implementing robust waste management protocols in the synthesis of this compound is crucial for minimizing environmental impact. binghamton.edu

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Designing synthetic routes that incorporate the maximum number of reactant atoms into the final product.
Waste Minimization Implementing procedures to reduce the generation of hazardous byproducts and facilitate recycling of solvents and reagents. purdue.edutemple.edunyu.edubu.edubinghamton.edu

Use of Renewable Feedstocks

The chemical industry is increasingly exploring the use of renewable feedstocks to reduce reliance on finite fossil fuels. rsc.org Research into the synthesis of anilines and related compounds from biomass-derived sources is a promising area of investigation. escholarship.orgnih.govrsc.org For instance, lignin, a major component of plant biomass, has been identified as a potential renewable source for producing phenolic compounds, which can then be converted to anilines. escholarship.org Glycerol, a byproduct of biodiesel production, is another versatile renewable feedstock that can be used in the synthesis of various nitrogen-containing compounds. rsc.org Future studies could explore the feasibility of adapting these bio-based approaches for the synthesis of this compound, potentially leading to more sustainable production methods. researchgate.net

Interdisciplinary Research with Other Fields

The unique structural and electronic properties of this compound make it a candidate for investigation in various interdisciplinary fields, from computational chemistry to materials science.

Chemoinformatics and Data-Driven Discovery

The application of chemoinformatics and data-driven approaches can significantly accelerate the discovery and optimization of new chemical entities and materials. nextmol.comrsc.org By leveraging large datasets and machine learning algorithms, researchers can predict the properties and potential applications of molecules like this compound. researchgate.netacs.orgresearchgate.net For example, computational models can be used to screen for potential biological activities or to design novel catalysts for its synthesis. acs.orgnih.gov This data-driven approach can help prioritize experimental efforts and guide the rational design of new functional materials and molecules. nextmol.com

Advanced Analytical Method Development

A comprehensive understanding of the properties and behavior of this compound requires the use of advanced analytical techniques. frontiersin.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the compound's structure and purity. Further analytical method development could focus on creating sensitive and selective techniques for detecting and quantifying this compound in various matrices. This could be particularly relevant for potential applications in environmental monitoring or as a tracer in biological systems.

Supramolecular Assembly for Nanoarchitectures

The presence of nitro and amino groups, along with halogen atoms, in the structure of this compound suggests its potential for forming ordered supramolecular assemblies. uminho.pt Nitroaniline derivatives are known to form non-centrosymmetric crystal structures, which can lead to interesting nonlinear optical and piezoelectric properties. uminho.ptresearchgate.net The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions can be harnessed to construct well-defined nanoarchitectures. scilit.commdpi.com Future research could explore the self-assembly behavior of this compound and its derivatives to create novel nanomaterials with tailored optical, electronic, or mechanical properties. uminho.ptacs.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-4-fluoro-5-nitroaniline?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. A common approach starts with fluorinated aniline derivatives, where bromination is achieved using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Subsequent nitration is performed with a mixture of HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, ensuring regioselectivity at the para position relative to the amino group. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) is critical to isolate the product .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • 1H^1\text{H}- and 19F^{19}\text{F}-NMR : To confirm substituent positions and electronic environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • X-ray Crystallography : Resolves steric and electronic effects of the nitro, bromo, and fluoro groups on molecular packing .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and halogen substituents. Solubility tests should be conducted at 25°C under inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do electron-withdrawing groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group directs electrophilic substitution to the meta position, while bromine serves as a leaving group in Suzuki-Miyaura couplings. Fluorine’s inductive effect stabilizes intermediates, enhancing reaction yields. Optimize Pd catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and bases (e.g., Na2CO3\text{Na}_2\text{CO}_3) in anhydrous THF for efficient cross-coupling .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer : Crystal growth is hindered by steric bulk from bromine and nitro groups, leading to twinning or poor diffraction. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. How can computational methods predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic effects:
  • Localize LUMO regions to identify nucleophilic attack sites.
  • Calculate Fukui indices to predict substituent-directed reactivity.
    Validate results with experimental kinetic studies .

Q. What are the implications of steric effects in substitution reactions involving this compound?

  • Methodological Answer : Steric hindrance from the nitro and bromo groups slows nucleophilic aromatic substitution (SNAr). Kinetic studies in DMF at 80°C with varying nucleophiles (e.g., NaSH\text{NaSH}) reveal rate constants (kk) 2–3 orders lower than less-hindered analogs. Steric parameters (e.g., Taft’s EsE_s) correlate with reaction efficiency .

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